Cas no 77862-92-1 (Falipamil)
Falipamil structure
Product Name:Falipamil
Numero CAS:77862-92-1
MF:C24H32N2O5
MW:428.521286964417
CID:567136
PubChem ID:71222
Update Time:2025-04-19
Falipamil Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Isoindol-1-one,2-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-2,3-dihydro-5,6-dimethoxy-
- 2-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-5,6-dimethoxy-3H-isoindol-1-one
- 1H-Isoindol-1-one,2-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-2,3-dihydro-5,6-dimethoxy
- 2-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-2,3-dihydro-5,6-dimethoxy-1h-isoindol-1-one
- 2-(3-((3,4-Dimethoxyphenetyl)methylamino)propyl)-5,6-dimethoxyphthalimidine
- 5,6-Dimethoxy-2-N-(3-<2-(3,4-dimethoxy)-phenylethyl-methyl-amino>-propyl)-phthalimidin
- AQA 39Cl
- AQ-A-39
- Falipamil
- Falipamilum
- UNII-N6A93ZMN7U
- 1H-Isoindol-1-one, 2-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-2,3-dihydro-5,6-dimethoxy-
- N6A93ZMN7U
- 2-(3-((3,4-dimethoxyphenethyl)(methyl)amino)propyl)-5,6-dimethoxyisoindolin-1-one
- AKOS040748342
- AQ-A 39
- 77862-92-1
- Falipamilum [INN-Latin]
- SCHEMBL1817019
- CHEMBL1192913
- Falipamil [INN]
- DTXSID70228476
- Q5431893
- NS00125812
-
- Inchi: 1S/C24H32N2O5/c1-25(12-9-17-7-8-20(28-2)21(13-17)29-3)10-6-11-26-16-18-14-22(30-4)23(31-5)15-19(18)24(26)27/h7-8,13-15H,6,9-12,16H2,1-5H3
- Chiave InChI: UUMGNNQOCVDZDG-UHFFFAOYSA-N
- Sorrisi: O=C1C2C=C(C(=CC=2CN1CCCN(C)CCC1C=CC(=C(C=1)OC)OC)OC)OC
Proprietà calcolate
- Massa esatta: 428.23100
- Massa monoisotopica: 428.231
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 31
- Conta legami ruotabili: 11
- Complessità: 562
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 60.5A^2
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.146
- Punto di ebollizione: 597.1°C at 760 mmHg
- Punto di infiammabilità: 314.9°C
- Indice di rifrazione: 1.557
- PSA: 60.47000
- LogP: 3.17930
Falipamil Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | F101116-10mg |
Falipamil |
77862-92-1 | 10mg |
$ 184.00 | 2023-09-07 | ||
| TRC | F101116-50mg |
Falipamil |
77862-92-1 | 50mg |
$ 844.00 | 2023-09-07 | ||
| TRC | F101116-100mg |
Falipamil |
77862-92-1 | 100mg |
$ 1455.00 | 2023-09-07 | ||
| Biosynth | CDA86292-5 mg |
Falipamil |
77862-92-1 | 5mg |
$105.00 | 2023-01-05 | ||
| Biosynth | CDA86292-10 mg |
Falipamil |
77862-92-1 | 10mg |
$168.00 | 2023-01-05 | ||
| Biosynth | CDA86292-25 mg |
Falipamil |
77862-92-1 | 25mg |
$315.00 | 2023-01-05 | ||
| Biosynth | CDA86292-50 mg |
Falipamil |
77862-92-1 | 50mg |
$504.00 | 2023-01-05 | ||
| Biosynth | CDA86292-100 mg |
Falipamil |
77862-92-1 | 100MG |
$806.00 | 2023-01-05 | ||
| A2B Chem LLC | AE04445-10mg |
1H-Isoindol-1-one,2-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-2,3-dihydro-5,6-dimethoxy- |
77862-92-1 | 10mg |
$300.00 | 2024-04-19 | ||
| A2B Chem LLC | AE04445-50mg |
1H-Isoindol-1-one,2-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-2,3-dihydro-5,6-dimethoxy- |
77862-92-1 | 50mg |
$940.00 | 2024-04-19 |
Falipamil Letteratura correlata
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
77862-92-1 (Falipamil) Prodotti correlati
- 21796-15-6(7-Hydroxy-6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti